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Introduction

Imipenem, a broad-spectrum carbapenem antibiotic, has long been a cornerstone in the
treatment of severe bacterial infections. Its potent activity stems from its ability to inhibit
bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] However, the
emergence and spread of imipenem-resistant bacteria pose a significant threat to global public
health. This guide provides an in-depth technical overview of the core molecular mechanisms
that underpin bacterial resistance to imipenem, offering insights for researchers and
professionals engaged in antimicrobial drug development.

Core Resistance Mechanisms

Bacteria have evolved a sophisticated arsenal of strategies to counteract the efficacy of
imipenem. These mechanisms can be broadly categorized into three main areas: enzymatic
degradation of the antibiotic, modification of the drug target, and alterations in drug
accumulation through changes in influx and efflux.

Enzymatic Degradation by Carbapenemases

The most significant mechanism of resistance to imipenem is its enzymatic hydrolysis by (3-
lactamases with carbapenem-hydrolyzing activity, known as carbapenemases. These enzymes
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effectively inactivate the antibiotic before it can reach its PBP targets. Carbapenemases are
classified into Ambler classes A, B, and D.

o Class A Serine Carbapenemases: This class includes enzymes like Klebsiella pneumoniae
carbapenemase (KPC), which are frequently found in Enterobacterales.[2][3]

e Class B Metallo-B-Lactamases (MBLS): These enzymes require zinc ions for their activity
and exhibit broad-spectrum hydrolytic capabilities against all B-lactams except
monobactams.[4] Prominent MBLs include New Delhi metallo-B-lactamase (NDM), Verona
integron-encoded metallo-B-lactamase (VIM), and imipenemase (IMP).[4][5] These are
particularly prevalent in Gram-negative pathogens like Pseudomonas aeruginosa and
Acinetobacter baumannii.[4]

o Class D Oxacillinases (OXA-type): This class consists of serine [3-lactamases with
carbapenem-hydrolyzing activity, commonly found in A. baumannii.[6]

The genes encoding these carbapenemases are often located on mobile genetic elements
such as plasmids and transposons, facilitating their rapid dissemination among different
bacterial species.[7][8]

Alterations in Drug Targets: Penicillin-Binding Proteins
(PBPs)

Imipenem exerts its bactericidal effect by binding to and inactivating PBPs, enzymes crucial for
the final steps of peptidoglycan synthesis.[1] Resistance can arise from modifications in the
structure of these target proteins, which reduce their affinity for imipenem.

o Decreased Affinity: Mutations in the genes encoding PBPs can lead to amino acid
substitutions that alter the binding site of the protein, thereby diminishing the binding
efficiency of imipenem. This mechanism has been observed in various bacteria, including
Acinetobacter baumannii, Proteus mirabilis, and Listeria monocytogenes.[9][10][11][12] For
instance, a decreased affinity of PBP2 and a reduction in PBP 1A have been associated with
imipenem resistance in P. mirabilis.[10] Similarly, alterations in PBP 3 have been shown to
confer imipenem resistance in L. monocytogenes.[11][12] While imipenem-relebactam
activity is generally not affected by PBP3 modifications in E. coli, other beta-lactam
combinations can be impacted.[13]
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Altered Drug Accumulation: Porin Loss and Efflux Pump
Overexpression

For imipenem to reach its PBP targets in Gram-negative bacteria, it must first traverse the
outer membrane. Bacteria can limit the intracellular concentration of the antibiotic by reducing
its influx or by actively pumping it out.

» Reduced Permeability through Porin Channels: Gram-negative bacteria possess porin
channels in their outer membrane that allow the passage of hydrophilic molecules like
imipenem. The loss or downregulation of specific porins, such as OprD in P. aeruginosa,
significantly reduces the influx of imipenem, leading to resistance.[5][14][15][16] Mutations
in porin genes, leading to altered channel structure or function, can also contribute to
resistance.[17][18] In Klebsiella pneumoniae, the loss of a major outer membrane protein in
conjunction with the production of an AmpC (-lactamase can result in imipenem resistance.

[7]

o Active Efflux of the Antibiotic: Efflux pumps are membrane-associated protein complexes that
actively extrude a wide range of substrates, including antibiotics, from the bacterial cell.
Overexpression of these pumps can effectively reduce the intracellular concentration of
imipenem to sub-inhibitory levels.[5][19] In P. aeruginosa, the MexAB-OprM and MexCD-
OprJ efflux systems are known to contribute to carbapenem resistance.[5] In A. baumannii,
the AdeABC efflux pump is a major contributor to multidrug resistance, including resistance

to imipenem.[20][21]

Quantitative Data on Imipenem Resistance

The following tables summarize Minimum Inhibitory Concentration (MIC) data for imipenem
against various bacterial species, correlated with specific resistance mechanisms.

Table 1: Imipenem MICs in Pseudomonas aeruginosa
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Resistance Mechanism Imipenem MIC (ug/mL) Reference(s)

High-level resistance

. . 264 [5]

(unspecified mechanism)
Carbapenemase Producer

32 [22]
(IMP-29)
Carbapenemase Producer

=128 [22]
(other)
Imipenem-nonsusceptible 210 >128 [23][24]
Multidrug-resistant (MDR) Modal MIC of 32 [24]

Table 2: Imipenem MICs in Klebsiella pneumoniae

Resistance Mechanism Imipenem MIC (pg/mL) Reference(s)

ACT-1 (AmpC) B-lactamase +

] 810 32 [7]
Porin Loss
KPC Producer Decreased susceptibility [25]
Imipenem-nonsusceptible 0.5t0 16 [23]

Table 3: Imipenem MICs in other Enterobacterales

. . Resistance Imipenem MIC
Bacterial Species . Reference(s)
Mechanism (ng/mL)
Enterobacter cloacae Imipenem-
_ 0.25 [23]

complex nonsusceptible

) Imipenem-
Serratia marcescens 210 16 [23]

nonsusceptible

Carbapenemase-
producing 4t0 >64 [26]
Enterobacterales
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Experimental Protocols for Investigating Imipenem

Resistance
Detection of Carbapenemase Activity

a) Carba NP Test

This biochemical test is based on the detection of imipenem hydrolysis, which leads to a pH
change and a corresponding color change of a pH indicator.[27] It is a rapid and specific
method for identifying carbapenemase production.[27][28]

b) Modified Hodge Test (MHT)

The MHT is a growth-based assay that detects carbapenemase production by observing the
enhanced growth of a carbapenem-susceptible indicator strain in the presence of a
carbapenemase-producing test strain.[27][28] However, this method can lack sensitivity for
certain carbapenemases, such as NDM.[28]

c) Modified Carbapenem Inactivation Method (mCIM)

In the mCIM, a suspension of the test organism is incubated with a meropenem disk. If a
carbapenemase is present, the meropenem will be inactivated, and the disk will subsequently
fail to inhibit the growth of a susceptible indicator strain.[28]

Analysis of Penicillin-Binding Proteins (PBPS)

a) PBP Binding Assay using Fluorescent Penicillin

This assay utilizes a fluorescently labeled penicillin derivative, such as Bocillin™ FL, to
covalently label PBPs.[29] The labeled PBPs can then be separated by SDS-PAGE and
visualized using a fluorescence imager.[29] Competition experiments with unlabeled imipenem
can be performed to determine its binding affinity for different PBPs.

Protocol Outline:
» Bacterial cell membranes are prepared.

e Membranes are incubated with varying concentrations of unlabeled imipenem.
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» Afluorescent penicillin derivative is added to label the PBPs that are not bound by
imipenem.

e The samples are separated by SDS-PAGE.

e The gel is visualized with a fluorescence imager to assess the binding of the fluorescent
probe to the different PBPs.[29][30][31]

b) Microtiter Plate-Based [3-Lactam Binding Assay

This method involves immobilizing purified PBPs onto microtiter plate wells and labeling them
with a biotin-conjugated (3-lactam (e.g., BIO-AMP).[32] The bound biotinylated probe is then
detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorogenic HRP
substrate.[32] This assay is suitable for high-throughput screening of PBP inhibitors.

Assessment of Porin Function

a) Outer Membrane Protein (OMP) Profiling

OMPs are extracted from bacterial cultures and separated by SDS-PAGE. The protein profiles
of imipenem-resistant and -susceptible strains are compared to identify the loss or reduction of
specific porin bands.[7]

b) Gene Sequencing and Expression Analysis

The genes encoding major porins (e.g., oprD in P. aeruginosa) are amplified by PCR and
sequenced to identify mutations that could lead to altered protein function.[14] Quantitative
real-time PCR (gRT-PCR) can be used to measure the expression levels of porin genes and
determine if downregulation is contributing to resistance.[14]

Evaluation of Efflux Pump Activity
a) Ethidium Bromide (EtBr)-Agar Cartwheel Method

This is a simple agar-based method to screen for efflux pump activity. Bacteria are streaked on
agar plates containing increasing concentrations of the fluorescent dye ethidium bromide,
which is a substrate for many efflux pumps.[33][34] Strains with higher efflux activity will require
higher concentrations of EtBr to produce fluorescence.[33]
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b) Fluorometric Efflux Assays
These assays directly or indirectly measure the efflux of a fluorescent substrate.[35]

o Accumulation Assays: Cells are exposed to a fluorescent substrate (e.g., ethidium bromide),
and the intracellular accumulation of the substrate is monitored over time using a
fluorometer.[36] Strains with higher efflux activity will show lower levels of substrate
accumulation.[35][36]

o Efflux Assays: Cells are pre-loaded with a high concentration of a fluorescent substrate in the
presence of an efflux pump inhibitor. The inhibitor is then removed, and the decrease in
intracellular fluorescence is measured as the substrate is pumped out of the cells.[35]

Visualizing Molecular Pathways and Workflows

// Nodes Imipenem [label="Imipenem", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Periplasm
[label="Periplasm"”, shape=ellipse, style=dashed, color="#5F6368"]; PBP [label="Penicillin-
Binding\nProteins (PBPs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellWall [label="Cell
Wall Synthesis\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbapenemase
[label="Carbapenemase\n(e.g., KPC, NDM, VIM)", fillcolor="#FBBCO05", fontcolor="#202124"],
Hydrolyzedlmipenem [label="Inactive Imipenem", fillcolor="#F1F3F4", fontcolor="#202124"];
Porin [label="Porin Channel\n(e.g., OprD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
EffluxPump [label="Efflux Pump\n(e.g., MexAB-OprM)", fillcolor="#FBBCO05",
fontcolor="#202124"]; AlteredPBP [label="Altered PBPs\n(Reduced Affinity)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducedInflux [label="Reduced Influx\n(Porin
Loss/Mutation)"”, shape=plaintext, fontcolor="#EA4335"]; IncreasedEfflux [label="Increased
Efflux\n(Pump Overexpression)", shape=plaintext, fontcolor="#EA4335"];
EnzymaticDegradation [label="Enzymatic Degradation”, shape=plaintext,
fontcolor="#EA4335"];

// Edges Imipenem -> Porin [label="Entry"]; Porin -> Periplasm; Periplasm -> PBP
[label="Binding"]; PBP -> CellWall; Periplasm -> Carbapenemase [label="Hydrolysis"];
Carbapenemase -> HydrolyzedImipenem; Periplasm -> EffluxPump [label="Extrusion"];
EffluxPump -> Imipenem [dir=back];
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I/l Resistance Mechanism annotations {rank=same; Porin ReducedInflux} {rank=same;
EffluxPump IncreasedEfflux} {rank=same; Carbapenemase EnzymaticDegradation} AlteredPBP
-> PBP [style=dashed, arrowhead=none, label="Mutation leads to"]; } Brief caption: Overview of
imipenem action and resistance mechanisms.

/l Nodes Start [label="Start: Prepare Bacteria\nMembrane Lysates", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; Incubatelmipenem [label="Incubate with
unlabeled\nimipenem (Competition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddProbe
[label="Add Fluorescent Penicillin\nProbe (e.g., Bocillin™ FL)", fillcolor="#FBBC05",
fontcolor="#202124"]; SDS_PAGE [label="Separate Proteins\nby SDS-PAGE",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Visualize [label="Visualize Fluorescent Bands\non
Gel Imager", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze PBP Binding
Affinity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

/l Edges Start -> Incubatelmipenem; Incubatelmipenem -> AddProbe; AddProbe ->
SDS_PAGE; SDS_PAGE -> Visualize; Visualize -> Analyze; } Brief caption: Experimental
workflow for PBP binding assay.

/l Nodes Start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; LoadDye [label="Load Cells with Fluorescent\nSubstrate (e.g., EtBr)\n+/-
Efflux Pump Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash to
Remove\nExternal Substrate”, fillcolor="#FBBCO05", fontcolor="#202124"];
MeasureFluorescence [label="Measure Fluorescence\nOver Time", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Analyze [label="Analyze Accumulation/Efflux Rate", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> LoadDye; LoadDye -> Wash; Wash -> MeasureFluorescence;
MeasureFluorescence -> Analyze; } Brief caption: Workflow for a fluorescent substrate efflux
pump assay.

Conclusion

Bacterial resistance to imipenem is a multifaceted problem driven by a variety of molecular
mechanisms. A thorough understanding of these resistance strategies, from enzymatic
degradation and target modification to altered drug accumulation, is crucial for the development
of novel antimicrobial agents and strategies to overcome resistance. The experimental
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protocols and data presented in this guide provide a framework for researchers to investigate
and combat the growing threat of imipenem-resistant pathogens. Continued surveillance and
research into the molecular basis of resistance are essential to preserve the efficacy of this
critical class of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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